(2S)-2-Hydroxy-1-propyl Methanesulfonate

Übersicht

Beschreibung

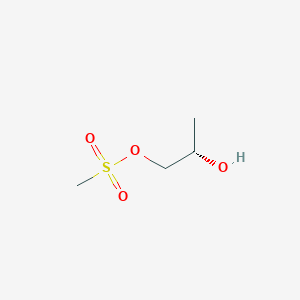

(2S)-2-Hydroxy-1-propyl Methanesulfonate is an organic compound with the molecular formula C4H10O4S. It is a derivative of methanesulfonic acid, where the hydrogen atom of the hydroxyl group is replaced by a 2-hydroxypropyl group. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Hydroxy-1-propyl Methanesulfonate typically involves the reaction of methanesulfonic acid with (S)-propylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

CH3SO3H+(S)-CH2CH(O)CH3→(2S)-CH3SO3CH2CH(OH)CH3

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where methanesulfonic acid and (S)-propylene oxide are mixed in precise stoichiometric ratios. The reaction is typically catalyzed by a strong acid catalyst, and the temperature is maintained at an optimal level to maximize yield and purity. The product is then purified through distillation or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions: (2S)-2-Hydroxy-1-propyl Methanesulfonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfonic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the methanesulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are employed in substitution reactions.

Major Products:

Oxidation: Methanesulfonic acid derivatives.

Reduction: Alcohols or other reduced compounds.

Substitution: Various substituted products depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(2S)-2-Hydroxy-1-propyl Methanesulfonate has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a reagent in biochemical assays and studies involving enzyme reactions.

Medicine: It is explored for its potential therapeutic properties and as a building block in drug synthesis.

Industry: It is utilized in the production of surfactants, detergents, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (2S)-2-Hydroxy-1-propyl Methanesulfonate involves its interaction with specific molecular targets. It can act as a nucleophile or electrophile in chemical reactions, facilitating the formation or breaking of chemical bonds. The hydroxyl group in its structure allows it to participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and function in various pathways.

Vergleich Mit ähnlichen Verbindungen

Methanesulfonic acid: The parent compound, known for its strong acidity and use in various chemical processes.

Ethanesulfonic acid: Similar in structure but with an ethyl group instead of a propyl group.

Propane-1-sulfonic acid: Another sulfonic acid derivative with a different alkyl group.

Uniqueness: (2S)-2-Hydroxy-1-propyl Methanesulfonate is unique due to the presence of the 2-hydroxypropyl group, which imparts distinct chemical properties and reactivity compared to other sulfonic acid derivatives. Its stereochemistry also plays a crucial role in its interactions and applications.

Biologische Aktivität

(2S)-2-Hydroxy-1-propyl Methanesulfonate (HPMS) is a sulfonate ester with the molecular formula C₄H₁₀O₄S and a molecular weight of approximately 154.18 g/mol. Its structure features a hydroxyl group attached to a propyl chain, which is further bonded to a methanesulfonate group. This compound has garnered interest in biochemical applications, particularly in proteomics and organic synthesis, due to its potential interactions with biological systems.

HPMS is characterized by its pale yellow oil appearance and is known for its reactivity, especially in nucleophilic substitution reactions. The methanesulfonate group allows for hydrolysis and esterification reactions, making it a valuable precursor for various derivatives used in synthetic organic chemistry.

Table 1: Comparison of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Hydroxyethyl Methanesulfonate | Hydroxyl group on ethyl chain | More soluble in water; used in various biochemical assays |

| 3-Hydroxypropyl Methanesulfonate | Hydroxyl group on propyl chain | Potentially different biological activities due to structural variation |

| Propylene Glycol Methanesulfonate | Glycol structure with methanesulfonate | Commonly used as a solvent; different physical properties |

Case Studies and Research Findings

- Proteomics Applications : HPMS has been implicated in the synthesis of labeled analogs for proteomic studies. These analogs can facilitate the tracking of drug metabolism and interactions within biological systems, although specific studies on HPMS itself are scarce.

- Neuropharmacology : Given its structural similarities to other biologically active compounds, HPMS may play a role in studies related to neuropharmacology. The synthesis of cocaine analogs from HPMS suggests that it could affect neurotransmitter pathways or receptor interactions, though empirical data is still needed to substantiate these claims.

- Synthetic Organic Chemistry : The ability of HPMS to undergo various chemical reactions, such as hydrolysis and esterification, positions it as a useful building block in organic synthesis. Its derivatives are often explored for their potential biological activities, including antibacterial and antifungal properties observed in structurally similar compounds .

Eigenschaften

IUPAC Name |

[(2S)-2-hydroxypropyl] methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O4S/c1-4(5)3-8-9(2,6)7/h4-5H,3H2,1-2H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKQAPCVWBGOGEW-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COS(=O)(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](COS(=O)(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50550106 | |

| Record name | (2S)-2-Hydroxypropyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262423-83-6 | |

| Record name | 1,2-Propanediol, 1-methanesulfonate, (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=262423-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-Hydroxypropyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.